molecular formula C17H11Cl2FN2O3S B2676799 (Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol CAS No. 1322210-83-2

(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol

Cat. No. B2676799
M. Wt: 413.24
InChI Key: BSRMKTNCOFYCIX-ZROIWOOFSA-N
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Description

“(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol” is a chemical compound with the molecular formula C17H11Cl2FN2O3S . It has an average mass of 413.250 Da and a monoisotopic mass of 411.985138 Da .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This is followed by treatment with phenacylbromides, leading to the formation of imidazo [2,1-b] [1,3,4]thiadiazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds structurally related to "(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol" includes the synthesis and structural characterization of complex molecules. For instance, compounds containing the 1,3,4-oxadiazole moiety have been synthesized and their structures determined through methods like single crystal diffraction, highlighting the planarity and conformational aspects of such molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Anticancer Activity

Several derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their anticancer properties. For example, novel derivatives containing the 5-phenyl thiophene moiety have shown promising cytotoxicity against cancer cell lines, indicating the potential for these compounds in cancer treatment (Adimule et al., 2014).

Organic Electronics

Compounds related to "(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol" have applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). The synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives has been explored for their redox, structural, and optoelectronic properties, showcasing their utility in electronic applications (Wang, Pålsson, Batsanov, & Bryce, 2006).

Antimicrobial Evaluation

Research has also been conducted on the synthesis and antimicrobial evaluation of novel 1,3,4-oxadiazole derivatives, highlighting the potential of these compounds in combating microbial infections. The antimicrobial activities of these compounds suggest their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).

Liquid Crystalline Properties

The liquid crystalline properties of 1,3,4-oxadiazole-based compounds have been investigated, with studies showing the potential application of these materials in displays and optical devices. The synthesis and characterization of such compounds reveal their interesting liquid crystalline behaviors (Zhu et al., 2009).

properties

IUPAC Name

(Z)-2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2O3S/c18-11-3-6-15(13(19)7-11)24-8-16-21-22-17(25-16)26-9-14(23)10-1-4-12(20)5-2-10/h1-7,9,23H,8H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRMKTNCOFYCIX-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/SC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol

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